molecular formula C10H15ClN2O B169789 (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride CAS No. 17186-56-0

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride

Cat. No. B169789
CAS RN: 17186-56-0
M. Wt: 214.69 g/mol
InChI Key: UDXSBRWDLXGZIC-FVGYRXGTSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, form), odor, and taste if applicable .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .

Scientific Research Applications

Pharmaceutical Applications

  • Immunosuppressive and Antitumor Efficacy :
    • (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride (as a part of FTY720) is a potent immunosuppressant, primarily known for its efficacy in treating multiple sclerosis. Its mechanism involves activating sphingosine-1-phosphate receptors. Beyond its immunosuppressive abilities, FTY720 has shown significant antitumor efficacy in various cancer models, making it a compound of interest in cancer therapy. The anticancer properties are attributed to mechanisms independent of S1P receptors, distinguishing them from the drug's immunosuppressive functions (Li Zhang et al., 2013).

Applications in Food Science and Technology

  • Industrial and Food Processing :

    • Acrylamide, a derivative related to the compound , is extensively used in industrial applications, particularly as a precursor in polyacrylamide production. Polyacrylamides play a crucial role in water and wastewater treatment, pulp and paper processing, and mining. The compound's presence in heat-treated carbohydrate-rich foods and its potential health risks have spurred extensive research into its occurrence, chemistry, and agricultural practices (D. Taeymans et al., 2004).
  • Chemistry and Biochemistry of Acrylamide :

    • Expanding on the industrial use, acrylamide's role in biochemistry is significant. It's used for synthesizing polyacrylamide, which finds applications in various sectors including cosmetics, wastewater treatment, and laboratory processes. The discovery of acrylamide in food products has intensified research into its chemistry, biochemistry, and safety. This research encompasses acrylamide's formation in food, its environmental and dietary exposure, and its potential health impacts (M. Friedman, 2003).

Biomedical Applications

  • Tranexamic Acid and Antifibrinolytic Properties :

    • Tranexamic acid, a derivative, is an antifibrinolytic agent that prevents fibrin clot dissolution. It's used for conditions with abnormal bleeding or bleeding tendencies, demonstrating efficacy in reducing blood loss and transfusion requirements in various surgical procedures. It has also shown effectiveness in conditions like heavy menstrual bleeding, postpartum hemorrhage, and trauma patients, highlighting its therapeutic significance (P. L. McCormack, 2012).
  • Antioxidant Activities of Hydroxycinnamates :

    • Hydroxycinnamates, a class of compounds related to (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride, exhibit notable in vitro and in vivo antioxidant activities. Their role in scavenging various radicals and acting as chain-breaking antioxidants is significant. The presence of these compounds in food groups like cereals, legumes, and fruits, contributes to their health benefits, particularly in disease risk reduction (F. Shahidi & A. Chandrasekara, 2010).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling/storage of the compound .

Future Directions

This involves discussing ongoing research involving the compound, potential new applications, and areas that need further investigation .

properties

IUPAC Name

(2S)-2-amino-N-methyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXSBRWDLXGZIC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride

CAS RN

17186-56-0
Record name (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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